Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-
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Overview
Description
Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- is a complex organic compound characterized by the presence of a benzenemethanamine core with additional functional groups. This compound is notable for its unique structure, which includes a phenylseleno group and a butenyl chain, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- typically involves multi-step organic reactions. One common approach is the reaction of benzenemethanamine with 1-methyl-1-[(phenylseleno)methyl]-3-butenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: Reduction reactions can target the double bond in the butenyl chain.
Substitution: Nucleophilic substitution reactions can occur at the benzenemethanamine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylseleno group typically yields selenoxides, while reduction of the butenyl chain can produce saturated amines.
Scientific Research Applications
Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- involves its interaction with specific molecular targets. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The butenyl chain and benzenemethanamine core may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: Lacks the phenylseleno and butenyl groups, making it less complex.
Benzenemethanamine, N-(1-methylethyl)-: Contains an isopropyl group instead of the phenylseleno and butenyl groups.
Benzenemethanamine, α-methyl-N-(1-phenylethyl)-: Features a different substitution pattern on the benzenemethanamine core.
Uniqueness
Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]- is unique due to the presence of the phenylseleno group and the butenyl chain, which confer distinct chemical and biological properties
Properties
CAS No. |
831200-91-0 |
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Molecular Formula |
C19H23NSe |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-benzyl-2-methyl-1-phenylselanylpent-4-en-2-amine |
InChI |
InChI=1S/C19H23NSe/c1-3-14-19(2,16-21-18-12-8-5-9-13-18)20-15-17-10-6-4-7-11-17/h3-13,20H,1,14-16H2,2H3 |
InChI Key |
JPEYNAIWMQSPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(C[Se]C1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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